Nanomolar Potency of 3-Amino-5-phenylpyrazole-Derived Tubulin Polymerization Inhibitor 5b
Derivatives of 3-Amino-5-phenylpyrazole have been specifically designed as potent tubulin polymerization inhibitors. Compound 5b, a novel derivative synthesized from this scaffold, demonstrates a strong antiproliferative effect. While the parent compound 3-Amino-5-phenylpyrazole shows weak antiproliferative activity, the structurally optimized derivative 5b achieves an IC50 of 38.37 nM against the MCF-7 breast cancer cell line [1]. This represents a significant and quantifiable enhancement in activity conferred by derivatization of the core scaffold, establishing its value as a starting material for generating high-potency anticancer agents.
| Evidence Dimension | Antiproliferative Activity (IC50) against MCF-7 cells |
|---|---|
| Target Compound Data | Derivative 5b: IC50 = 38.37 nM |
| Comparator Or Baseline | Parent compound 3-Amino-5-phenylpyrazole (3-AP I): Weak antiproliferative activity |
| Quantified Difference | Derivative 5b is a low nanomolar inhibitor, while the parent compound exhibits only weak activity. |
| Conditions | In vitro antiproliferative assay using MCF-7 human breast cancer cell line. |
Why This Matters
This data demonstrates the compound's value is not in its own potency, but as a privileged scaffold that, upon rational derivatization, yields agents with low nanomolar activity, directly impacting the decision to procure it for lead optimization programs.
- [1] Yang, Y.; Cao, Y.; Yu, J.; Yu, X.; Guo, Y.; Wang, F.; Ren, Q.; Li, C. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. Eur. J. Med. Chem. 2024, 267, 116177. View Source
